Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate chloromethylating agents under controlled conditions. One common method includes the use of sulfonyl chloride as a chloromethylating agent, where the reaction is carried out at low temperatures, followed by gradual warming to complete the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyrimidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-chloromethylpyrimidine-5-carboxylate: Similar structure but lacks the methyl group at position 4.
Methyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
2-(Chloromethyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the chloromethyl and ethyl ester groups, which confer specific reactivity and properties
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
PTHZJIMXQNWQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.